4-Aminophenyl alpha-D-mannopyranoside

Description

Structure

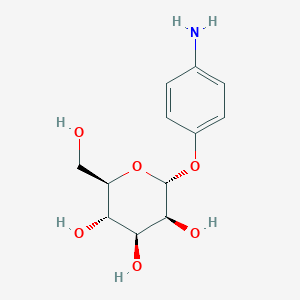

2D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187800 | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34213-86-0 | |

| Record name | p-Aminophenyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34213-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylmannoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylmannoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the function of 4-Aminophenyl alpha-D-mannopyranoside

An In-depth Technical Guide to 4-Aminophenyl α-D-mannopyranoside: Functions and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminophenyl α-D-mannopyranoside, a synthetic glycoside that serves as a pivotal tool in glycobiology, immunology, and drug development. We will move beyond a simple description of its properties to explore the mechanistic basis of its functions, provide actionable experimental protocols, and illustrate its utility in targeting and probing complex biological systems.

Core Molecular Attributes and Strategic Importance

4-Aminophenyl α-D-mannopyranoside (pAPαMan) is a monosaccharide derivative with the chemical formula C₁₂H₁₇NO₆.[1][2] Its structure is deceptively simple, yet it combines two key features that grant it significant versatility in biomedical research:

-

The α-D-mannopyranoside Moiety: This mannose residue acts as a specific recognition element. It is the natural ligand for a class of carbohydrate-binding proteins called C-type lectins, most notably the Mannose Receptor (MR, CD206), which is highly expressed on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells.[3][4][5] This interaction is fundamental to immune surveillance and pathogen recognition.

-

The 4-Aminophenyl (p-Aminophenyl) Aglycone: The aromatic amine group (-NH₂) at the anomeric position is a chemically accessible handle. It provides a nucleophilic site for covalent modification, allowing the mannose sugar to be readily conjugated to a vast array of molecules and surfaces, including proteins, lipids, polymers, and solid supports.[6]

This dual-functionality makes pAPαMan an ideal building block for creating sophisticated molecular probes and targeted delivery systems.

Primary Function I: A Versatile Intermediate for Neoglycoconjugate Synthesis

The most powerful application of pAPαMan is its role as a precursor in the synthesis of neoglycoconjugates —synthetic constructs where a carbohydrate is attached to a non-carbohydrate moiety. The aminophenyl group is the key enabler for this process.

Causality of Experimental Choice: Why the Aminophenyl Group is Superior

The primary amine on the phenyl ring is readily converted into a more reactive functional group, most commonly a diazonium salt, or used directly in amide bond formation. This provides a stable and efficient method for coupling the mannoside to various scaffolds.

Workflow: Synthesis of a Mannosylated Protein Conjugate

This workflow illustrates the conversion of the amine to an isothiocyanate, a common strategy for protein labeling.

Caption: Workflow for creating a mannosylated protein via an isothiocyanate intermediate.

Primary Function II: Probing and Targeting the Mannose Receptor

The Mannose Receptor (MR) is a pattern recognition receptor crucial for both innate and adaptive immunity.[3][5] It recognizes terminal mannose residues on pathogens, leading to their internalization, processing, and presentation to T-cells.[3][7] By conjugating pAPαMan to carriers like liposomes or nanoparticles, researchers can hijack this pathway for therapeutic or diagnostic purposes.

Mechanism: Receptor-Mediated Endocytosis

Mannosylated carriers bind with high affinity to the Carbohydrate Recognition Domains (CRDs) of the MR on APCs.[4] This binding event triggers endocytosis, delivering the payload (e.g., an antigen, drug, or imaging agent) directly into the cell. This targeted delivery significantly enhances the efficiency of antigen presentation by up to 100-fold compared to non-targeted antigens.[3]

Caption: Targeted delivery via the Mannose Receptor pathway using a pAPαMan-modified carrier.

Experimental Protocol: Surface Modification of Liposomes

This protocol outlines a method to create mannosylated liposomes for targeted delivery studies.[1][8]

-

Lipid Film Hydration:

-

Prepare a lipid mixture (e.g., DPPC, Cholesterol, and a functionalized lipid like DSPE-PEG-COOH) in a round-bottom flask.

-

Remove the organic solvent under vacuum to form a thin lipid film.

-

Hydrate the film with a buffered solution (e.g., PBS pH 7.4) containing the drug or antigen to be encapsulated, forming multilamellar vesicles (MLVs).

-

-

Liposome Extrusion:

-

Subject the MLV suspension to freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of uniform size.

-

-

Carbodiimide Chemistry for Conjugation:

-

Activate the carboxyl groups on the liposome surface (from DSPE-PEG-COOH) by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in MES buffer (pH ~6.0).

-

Incubate for 15-30 minutes at room temperature.

-

-

Covalent Attachment of pAPαMan:

-

Add a solution of 4-Aminophenyl α-D-mannopyranoside to the activated liposome suspension.

-

Adjust the pH to ~7.5 and allow the reaction to proceed for 2-4 hours at room temperature, forming a stable amide bond.

-

-

Purification:

-

Remove unreacted pAPαMan and coupling reagents by dialysis or size-exclusion chromatography.

-

The resulting mannosylated liposomes are ready for in vitro or in vivo targeting studies.

-

Primary Function III: Application in Biochemical Assays

The defined structure of pAPαMan makes it a valuable reagent for studying carbohydrate-protein interactions and enzyme activity.

A. Ligand in Lectin Binding Assays

Lectins are proteins that bind specifically to certain carbohydrate structures. pAPαMan can be used as a competitive inhibitor in assays like the Enzyme-Linked Lectin Assay (ELLA) to determine the binding specificity and affinity of mannose-binding lectins (e.g., Concanavalin A).[9][10]

In this setup, a mannosylated protein (e.g., Mannan or mannosylated BSA) is immobilized on a microplate. A labeled lectin is added, which binds to the plate. In the presence of free pAPαMan, the lectin binding to the plate is competitively inhibited, leading to a reduced signal. The concentration of pAPαMan that causes 50% inhibition (IC₅₀) is a measure of its binding affinity for the lectin.

B. Substrate for α-Mannosidase Activity

pAPαMan can serve as a substrate for α-mannosidases, enzymes that cleave terminal α-mannose linkages.[11] While nitrophenyl-based substrates are more common for colorimetric assays,[12] the cleavage of pAPαMan releases 4-aminophenol, which can be detected electrochemically or through derivatization.

| Parameter | 4-Nitrophenyl α-D-mannopyranoside | 4-Aminophenyl α-D-mannopyranoside |

| Cleavage Product | 4-Nitrophenol | 4-Aminophenol |

| Detection Method | Colorimetric (Absorbance at 405 nm) | Electrochemical or Derivatization |

| Primary Use | Standard α-mannosidase activity assays | Probing enzyme activity; synthesis |

| Reference | [12] | [11] |

| Table 1: Comparison of pAPαMan with a common chromogenic substrate. |

Primary Function IV: A Tool in Immunology as a Hapten

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[13][14] The carrier provides the necessary epitopes to engage T-cell help. By conjugating pAPαMan to a carrier protein like Keyhole Limpet Hemocyanin (KLH), it is possible to generate highly specific anti-mannose antibodies.

This hapten-carrier conjugate, when injected into an animal model, is taken up by APCs. The protein carrier is processed and presented on MHC class II molecules to T-helper cells. These activated T-cells then provide help to B-cells that recognize the mannose hapten, leading to the production of anti-mannose antibodies. These antibodies can be valuable tools for detecting mannosylated structures in biological samples.

Caption: The hapten-carrier mechanism for generating anti-mannose antibodies.

Conclusion and Future Outlook

4-Aminophenyl α-D-mannopyranoside is far more than a simple carbohydrate derivative; it is a fundamental enabling tool for modern glycobiology and immunology. Its dual nature—a specific biological recognition motif and a versatile chemical anchor—allows for the rational design of targeted therapeutics, advanced vaccines, and sensitive diagnostic probes. As our understanding of the glycome's role in health and disease deepens, the strategic application of molecules like pAPαMan will undoubtedly continue to fuel innovation in drug development and biomedical research.

References

- Synthesis of Neoglycoconjugates Containing 4-Amino-4-deoxy-l-arabinose Epitopes Corresponding to the Inner Core of Burkholderia and Proteus Lipopolysaccharides. (2012). PubMed Central.

- p-aminophenyl alpha-D-mannopyranoside | C12H17NO6 | CID 122647 - PubChem. (n.d.). PubChem.

- 4-aminophenyl glycosides synthesized as precursors for the preparation... - ResearchGate. (n.d.). ResearchGate.

- Design and Creativity in Synthesis of Multivalent Neoglycoconjugates. (2012). PMC.

- A simple synthesis of 8-(methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)... (1999). Carbohydrate Research.

- Mannose Ligands for Mannose Receptor Targeting. (2024). PMC - NIH.

- Hapten - Wikipedia. (n.d.). Wikipedia.

- Models of Binding of 4'-nitrophenyl alpha-D-mannopyranoside to the Lectin Concanavalin A. (1989). International Journal of Biological Macromolecules.

- The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. (n.d.). PMC - NIH.

- Hapten-specific responses to the phenyltrimethylamino hapten. (1983). Journal of Immunology.

- Mannose Receptor and Targeting Strategies | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Mannose Ligands for Mannose Receptor Targeting. (2024). PubMed.

- Characterization of epitopes recognized by hapten-specific CD4+ T cells. (n.d.). PubMed.

- Lectin-based binding assays - Glycoscience Protocols (GlycoPODv2). (n.d.). NCBI Bookshelf.

- Carrier function in anti-hapten antibody responses. (1971). Journal of Experimental Medicine.

- Exploring Glycan Binding Specificity of Odorranalectin by Alanine Scanning Library. (n.d.). PMC.

- Synthesis of Mannosylated Lipopeptides with Receptor Targeting Properties. (2016). PubMed.

- The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation. (n.d.). PMC - PubMed Central.

- 4-Nitrophenyl-α-D-mannopyranoside - Megazyme. (n.d.). Megazyme.

- Peptidylarginine Deiminase Autoimmunity and the Development of Anti-Citrullinated Protein Antibody in Rheumatoid Arthritis: The Hapten-Carrier Model. (2020). PubMed.

- 1,4-Dideoxy-1,4-imino-d- and l-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. (n.d.). PubMed Central.

Sources

- 1. 4-Aminophenyl a- D -mannopyranoside 34213-86-0 [sigmaaldrich.com]

- 2. p-aminophenyl alpha-D-mannopyranoside | C12H17NO6 | CID 122647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose Ligands for Mannose Receptor Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Mannosylated Lipopeptides with Receptor Targeting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Models of binding of 4'-nitrophenyl alpha-D-mannopyranoside to the lectin concanavalin A. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Models of binding of 4'-nitrophenyl alpha-D-mannopyranoside to the lectin concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 13. Hapten - Wikipedia [en.wikipedia.org]

- 14. Carrier function in anti-hapten antibody responses. IV. Experimental conditions for the induction of hapten-specific tolerance or for the stimulation of anti-hapten anamnestic responses by "nonimmunogenic" hapten-polypeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Aminophenyl α-D-mannopyranoside: Properties, Synthesis, and Applications in Research and Drug Development

This guide provides a comprehensive technical overview of 4-Aminophenyl α-D-mannopyranoside, a versatile synthetic glycoside with significant applications in biochemical research and as a targeting ligand in advanced drug delivery systems. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and practical applications of this compound, supported by scientific literature and field-proven insights.

Introduction: The Significance of a Mannose Analogue

4-Aminophenyl α-D-mannopyranoside (Man-α-O-Ph-4-NH₂) is a synthetic derivative of D-mannose, a C-2 epimer of glucose that plays a crucial role in human metabolism and protein glycosylation. The defining features of this molecule are the α-anomeric linkage of the mannose sugar to a 4-aminophenyl aglycone. This unique structure provides a functional handle—the primary amine—for covalent conjugation to other molecules, such as nanoparticles, liposomes, or proteins, while presenting the mannose moiety for biological recognition. This makes it an invaluable tool for investigating carbohydrate-protein interactions and for the targeted delivery of therapeutics to cells expressing mannose-specific receptors or transporters.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Aminophenyl α-D-mannopyranoside is essential for its effective application in research and development. These properties dictate its solubility, stability, and reactivity in various experimental settings.

| Property | Value | References |

| IUPAC Name | (2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| Synonyms | p-aminophenyl alpha-D-mannoside, 4-Aminophenylmannoside | |

| CAS Number | 34213-86-0 | |

| Molecular Formula | C₁₂H₁₇NO₆ | |

| Molecular Weight | 271.27 g/mol | [2] |

| Appearance | Off-white to yellow cast crystalline solid/powder | [1] |

| Solubility | Soluble in water, DMSO, and Methanol. | [1] |

| Optical Activity | [α]/D +123.0° to +135.0° (c = 9.0-11.0 mg/mL in methanol) | |

| Melting Point | 163-165 °C | [1] |

| Storage Conditions | 2-8°C, protect from light. |

Synthesis and Characterization

The synthesis of 4-Aminophenyl α-D-mannopyranoside is typically achieved through a two-step process involving the initial synthesis of a nitrophenyl precursor followed by the reduction of the nitro group to a primary amine.

Synthesis Pathway

Caption: General synthesis pathway for 4-Aminophenyl α-D-mannopyranoside.

Step-by-Step Synthesis Protocol

This protocol outlines a general method for the synthesis of 4-Aminophenyl α-D-mannopyranoside.

Part 1: Synthesis of 4-Nitrophenyl α-D-mannopyranoside

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-mannose pentaacetate and 4-nitrophenol in a suitable dry solvent such as dichloromethane or acetonitrile.

-

Glycosylation Reaction: Cool the solution in an ice bath and add a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), dropwise with stirring.[3]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product (a mixture of acetylated 4-nitrophenyl α- and β-D-mannopyranosides) by column chromatography on silica gel.

Part 2: Deprotection and Reduction

-

Deacetylation: Dissolve the purified acetylated 4-nitrophenyl α-D-mannopyranoside in dry methanol. Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor by TLC until deacetylation is complete. Neutralize the reaction with an acidic resin and filter.

-

Reduction of the Nitro Group: Dissolve the deacetylated 4-nitrophenyl α-D-mannopyranoside in a suitable solvent like methanol or ethanol. Add a catalyst, such as 10% palladium on carbon (Pd/C).[4]

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Final Purification: Once the reaction is complete (monitored by TLC or the disappearance of the yellow color), filter the catalyst through Celite and concentrate the filtrate under reduced pressure. The resulting 4-Aminophenyl α-D-mannopyranoside can be further purified by recrystallization.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The anomeric proton (H-1) is expected to appear as a doublet at approximately 5.5-5.8 ppm with a small coupling constant (J ≈ 1-2 Hz), characteristic of an α-anomeric configuration. The aromatic protons will appear in the range of 6.5-7.5 ppm. The protons of the mannose ring will be observed between 3.5 and 4.5 ppm.

-

¹³C NMR: The anomeric carbon (C-1) signal is expected around 98-102 ppm. The aromatic carbons will appear in the 115-150 ppm region, and the mannose ring carbons will be in the 60-80 ppm range.

-

-

Infrared (IR) Spectroscopy: Characteristic peaks include a broad O-H stretch (around 3300-3500 cm⁻¹), N-H stretches from the primary amine (around 3200-3400 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), aromatic C=C stretches (around 1500-1600 cm⁻¹), and C-O stretches (around 1000-1200 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 272.11.

Applications in Research and Drug Development

The unique structure of 4-Aminophenyl α-D-mannopyranoside makes it a valuable tool in several areas of scientific investigation.

Targeted Drug Delivery

A primary application of this compound is in the surface modification of drug delivery vehicles, such as liposomes and nanoparticles, to target specific cells or tissues.[5][6]

Mechanism of Targeting: The Role of Glucose Transporters (GLUTs)

The mannose moiety of 4-Aminophenyl α-D-mannopyranoside is recognized by glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells and the blood-brain barrier (BBB).[7][8] This interaction facilitates the transport of the drug-loaded carrier across cellular membranes.

-

Blood-Brain Barrier Penetration: The BBB expresses high levels of GLUT1 and GLUT3. Liposomes functionalized with 4-Aminophenyl α-D-mannopyranoside can bind to these transporters, triggering receptor-mediated endocytosis and transcytosis, thereby delivering their cargo into the brain.[5][7]

-

Cancer Cell Targeting: Many cancer cells exhibit the Warburg effect, characterized by increased glucose uptake to fuel their rapid proliferation. This leads to the overexpression of GLUTs on their surface. Mannosylated nanocarriers can exploit this to achieve preferential accumulation in tumors.[8]

Caption: GLUT-mediated transport of mannosylated liposomes across the BBB.

Protocol for Liposome Surface Modification

This protocol describes the conjugation of 4-Aminophenyl α-D-mannopyranoside to pre-formed liposomes containing a carboxylic acid-functionalized lipid using carbodiimide chemistry.[6]

-

Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. Include a lipid with a terminal carboxylic acid group (e.g., DSPE-PEG-COOH) in the lipid mixture.

-

Activation of Carboxylic Groups: To the liposome suspension, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Add a solution of 4-Aminophenyl α-D-mannopyranoside to the activated liposome suspension. The primary amine of the mannoside will react with the NHS-activated carboxyl groups to form a stable amide bond.

-

Reaction Quenching and Purification: Allow the reaction to proceed for 2-4 hours at room temperature. Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris).

-

Purification: Remove unconjugated 4-Aminophenyl α-D-mannopyranoside and coupling reagents by dialysis or size exclusion chromatography.

-

Characterization: Confirm the successful conjugation by methods such as zeta potential measurement, NMR, or a colorimetric assay for carbohydrates (e.g., the phenol-sulfuric acid assay).

Enzymatic Assays

4-Aminophenyl α-D-mannopyranoside can serve as a substrate for α-mannosidases. The enzymatic cleavage of the glycosidic bond releases 4-aminophenol, which can be quantified spectrophotometrically after a colorimetric reaction.

Protocol for α-Mannosidase Activity Assay

This assay is based on the detection of the released 4-aminophenol.

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer for the specific α-mannosidase being studied (e.g., 100 mM sodium acetate buffer, pH 4.5).

-

Substrate Solution: A stock solution of 4-Aminophenyl α-D-mannopyranoside in the assay buffer.

-

Enzyme Solution: A dilution of the α-mannosidase sample in the assay buffer.

-

Stop Solution: A basic solution (e.g., 1 M sodium carbonate) to stop the enzymatic reaction and develop the color of the product.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer and the enzyme solution to each well.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the substrate solution to each well.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Detection: Measure the absorbance of the product at a wavelength of approximately 405 nm using a microplate reader. The amount of 4-aminophenol released is proportional to the enzyme activity.

Caption: Principle of the α-mannosidase assay using 4-Aminophenyl α-D-mannopyranoside.

Safety and Handling

Standard laboratory safety precautions should be observed when handling 4-Aminophenyl α-D-mannopyranoside.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

4-Aminophenyl α-D-mannopyranoside is a chemically versatile and biologically significant molecule. Its well-defined physicochemical properties, coupled with straightforward synthesis and conjugation chemistry, make it an indispensable tool for researchers in glycoscience, cell biology, and pharmacology. The ability to leverage specific biological transport mechanisms, such as GLUT-mediated uptake, positions it as a key enabling technology in the development of next-generation targeted therapeutics. This guide provides a foundational understanding to facilitate its effective application in innovative research and drug development endeavors.

References

- The Role of Glucose Transporters in the Distribution of p-aminophenyl-α-d-mannopyranoside Modified Liposomes Within Mice Brain. Journal of Controlled Release. (2014). [Link]

- A Spectrophotometric Assay for Alpha-Mannosidase Activity. PubMed. [Link]

- Comparative study of glucose and mannose as liposome targeting moieties for enhanced cancer cell uptake. SPIE Digital Library. (2025). [Link]

- A spectrophotometric assay for α-mannosidase activity.

- Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. [Link]

- 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362).

- 4-Nitrophenyl-α-D-mannopyranoside. Megazyme. [Link]

- Liposomes modified with P-aminophenyl-α-D-mannopyranoside: a carrier for targeting cerebral functional regions in mice. PubMed. [Link]

- Role of Glucose Transporters in Drug Membrane Transport. PubMed. [Link]

- Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit

- Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. PubMed. [Link]

- Role of Glucose Transporters in Drug Membrane Transport. R Discovery. [Link]

- Liposomes Modified With p-aminophenyl-α-D-mannopyranoside: A Promising Delivery System in Targeting the Brain. PubMed. [Link]

- Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. PubMed. [Link]

- Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopryanoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside.

- Glucose and Lipid Transporters Roles in Type 2 Diabetes.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopryanoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. Profiles in Science. [Link]

- Liposomes modified with p-aminophenyl-α-D-mannopyranoside: A promising delivery system in targeting the brain.

- p-Aminophenyl-α-D-mannopyranoside engineered lipidic nanoparticles for effective delivery of docetaxel to brain. PubMed. [Link]

- p-aminophenyl alpha-D-mannopyranoside. PubChem. [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. p-aminophenyl alpha-D-mannopyranoside | C12H17NO6 | CID 122647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Liposomes modified with P-aminophenyl-α-D-mannopyranoside: a carrier for targeting cerebral functional regions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-Aminophenyl-α-D-mannopyranoside engineered lipidic nanoparticles for effective delivery of docetaxel to brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of glucose transporters in the distribution of p-aminophenyl-α-d-mannopyranoside modified liposomes within mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

An In-Depth Technical Guide to 4-Aminophenyl α-D-mannopyranoside: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Aminophenyl α-D-mannopyranoside, a versatile synthetic glycoside pivotal in biochemical and biomedical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core attributes, synthesis, and multifaceted applications, grounded in established scientific principles and methodologies.

Core Molecular Profile

4-Aminophenyl α-D-mannopyranoside is a stable, synthetically accessible molecule that serves as a crucial tool in glycobiology and targeted therapeutic development. Its structure, comprising a D-mannose moiety glycosidically linked to a p-aminophenol, provides a unique combination of biological specificity and chemical functionality.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are critical for all quantitative experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₆ | [1][2][3][4] |

| Molecular Weight | 271.27 g/mol | [1][2][3][4] |

| CAS Number | 34213-86-0 | [2][3][4] |

Physicochemical Properties

The physical and chemical characteristics of 4-Aminophenyl α-D-mannopyranoside dictate its handling, storage, and application in various experimental settings.

| Property | Description | Source(s) |

| Appearance | Off-white to light yellow crystalline powder. | [3] |

| Solubility | Soluble in water, methanol, and DMSO. | [3] |

| Optical Activity | [α]/D +123.0° to +135.0° (c = 0.9-1.1 in methanol). | [3][4] |

| Storage | Store at 2-8°C, protected from light. | [3][4] |

Synthesis and Characterization

The synthesis of 4-Aminophenyl α-D-mannopyranoside is typically achieved through a two-step process starting from the more readily available 4-Nitrophenyl α-D-mannopyranoside. This process involves the reduction of the nitro group to an amine, a standard transformation in organic chemistry.

Synthetic Pathway

The synthesis hinges on the chemical reduction of the aromatic nitro group, which is highly efficient and selective, leaving the glycosidic bond and the stereochemistry of the mannose unit intact.

Caption: Synthetic route to 4-Aminophenyl α-D-mannopyranoside.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 4-Aminophenyl α-D-mannopyranoside via the reduction of its nitro precursor.

Materials:

-

4-Nitrophenyl α-D-mannopyranoside

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂) or Sodium dithionite (Na₂S₂O₄)

-

Diatomaceous earth

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 4-Nitrophenyl α-D-mannopyranoside in methanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Place the flask under a hydrogen atmosphere and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Method B (Chemical Reduction): Alternatively, add an aqueous solution of sodium dithionite dropwise to the methanolic solution and stir at room temperature.

-

-

Filtration: Upon reaction completion, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography to afford pure 4-Aminophenyl α-D-mannopyranoside.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A shift in the retention factor (Rf) from the starting material indicates the conversion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of signals for the amino-substituted ring are key indicators of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Applications in Research and Development

The unique structure of 4-Aminophenyl α-D-mannopyranoside makes it a valuable tool in several areas of research.

Targeted Drug Delivery

A primary application of this molecule is in the surface modification of liposomes and nanoparticles for targeted drug delivery. The mannose moiety is recognized by glucose transporters (GLUTs) and mannose receptors, which are overexpressed on certain cell types, including brain endothelial cells and macrophages.

Caption: Workflow for mannosylated liposome-mediated drug delivery.

This targeting strategy has been successfully employed to deliver drugs across the blood-brain barrier for the treatment of brain tumors and to target alveolar macrophages for the treatment of lung diseases.[1][3][4] The aminophenyl group provides a convenient handle for covalent attachment to the liposome surface.

Affinity Chromatography

The terminal mannose residue of 4-Aminophenyl α-D-mannopyranoside makes it an excellent ligand for the affinity purification of mannose-binding proteins, such as lectins. The aminophenyl group allows for easy immobilization onto a solid support, such as sepharose beads.

Experimental Protocol: Preparation of an Affinity Matrix

Materials:

-

CNBr-activated Sepharose 4B or NHS-activated Sepharose

-

4-Aminophenyl α-D-mannopyranoside

-

Coupling buffer (e.g., 0.1 M NaHCO₃, pH 8.3, containing 0.5 M NaCl)

-

Blocking buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Wash buffers (e.g., alternating high and low pH buffers)

Procedure:

-

Activation of Support: Swell and wash the Sepharose beads according to the manufacturer's instructions.

-

Ligand Coupling: Dissolve 4-Aminophenyl α-D-mannopyranoside in the coupling buffer and mix with the activated Sepharose beads. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle agitation.

-

Blocking: Transfer the beads to the blocking buffer to cap any unreacted active groups on the Sepharose.

-

Washing: Wash the beads extensively with alternating high and low pH buffers to remove non-covalently bound ligand.

-

Storage: Store the prepared affinity matrix in a suitable buffer containing a bacteriostatic agent at 4°C.

This affinity matrix can then be used to selectively capture and purify mannose-specific lectins from complex biological samples.

Enzyme Assays

4-Aminophenyl α-D-mannopyranoside can serve as a substrate for α-mannosidases, enzymes that cleave terminal α-mannose residues from glycoconjugates.[5] The enzymatic hydrolysis of the glycosidic bond releases 4-aminophenol, which can be detected and quantified, providing a means to measure enzyme activity. While the related compound, p-nitrophenyl α-D-mannopyranoside, is more commonly used due to the chromogenic nature of the released p-nitrophenol, the aminophenyl derivative can also be employed, particularly in electrochemical detection methods.

Immunological Applications

The primary amine of the aminophenyl group is a versatile functional group for conjugation to carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). These glycoconjugates can be used as immunogens to raise antibodies specific for the α-mannosyl determinant. Such antibodies are valuable tools for studying the role of mannose-containing structures in biological processes.

Conclusion

4-Aminophenyl α-D-mannopyranoside is a cornerstone molecule in glycobiology research with significant translational potential. Its well-defined chemical structure, coupled with its biological specificity, enables a wide range of applications from fundamental studies of protein-carbohydrate interactions to the development of sophisticated drug delivery systems. The synthetic accessibility and chemical versatility of this compound ensure its continued importance in the advancement of biochemical and biomedical sciences.

References

- Ying, X., et al. (2010). Dual-targeting daunorubicin liposomes improve the therapeutic efficacy of brain glioma in animals. Journal of Controlled Release, 141(2), 183-192.

- Chono, S., et al. (2007). Uptake characteristics of liposomes by rat alveolar macrophages: influence of particle size and surface mannose modification. Journal of Pharmacy and Pharmacology, 59(1), 75-80.

- Shimura, K., & Kasai, K. (1996). Determination of the affinity constants of pea lectin for neutral sugars by capillary affinophoresis with a monoligand affinophore. Journal of Biochemistry, 120(6), 1146-1152.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminophenyl a- D -mannopyranoside 34213-86-0 [sigmaaldrich.com]

- 5. abcam.co.jp [abcam.co.jp]

An In-depth Technical Guide to the Solubility of 4-Aminophenyl α-D-mannopyranoside in Water and DMSO

Introduction: The Significance of a Solubilized Mannoside

4-Aminophenyl α-D-mannopyranoside is a synthetic glycoside of significant interest in the fields of biochemistry, cell biology, and drug delivery. Structurally, it consists of a mannose sugar moiety linked to a p-aminophenyl group via an α-glycosidic bond. This configuration makes it a valuable molecular tool for probing and interacting with biological systems that recognize mannose residues, such as lectins and mannose receptors.[1][2] Its applications are diverse, ranging from its use as a reagent to modify the surface of liposomes for targeted drug delivery, particularly to the brain, to its role in studying enzyme-substrate interactions.[3][4]

The utility of any compound in these applications is fundamentally governed by its physicochemical properties, paramount among which is solubility. For researchers and drug development professionals, understanding the solubility of 4-Aminophenyl α-D-mannopyranoside in both aqueous and organic solvents is not merely a technical detail; it is a critical factor that dictates experimental design, formulation strategy, and the ultimate success of its application. This guide provides a comprehensive analysis of its solubility in two of the most common laboratory solvents: water, the universal biological medium, and dimethyl sulfoxide (DMSO), the workhorse of compound management and high-throughput screening.

Core Physicochemical Properties

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The presence of a highly hydroxylated, hydrophilic mannose ring combined with a more hydrophobic aminophenyl group gives 4-Aminophenyl α-D-mannopyranoside its distinct solubility characteristics.

| Property | Value | Source |

| CAS Number | 34213-86-0 | |

| Molecular Formula | C₁₂H₁₇NO₆ | [5] |

| Molecular Weight | 271.27 g/mol | [5] |

| Appearance | White to off-white/yellow cast crystalline solid/powder | [6][7] |

| Melting Point | 163-165 °C | [7][8] |

Solubility Profile: A Tale of Two Solvents

Aqueous Solubility (Water)

The solubility of 4-Aminophenyl α-D-mannopyranoside in water is a key enabler of its biological applications. The mannose portion of the molecule, with its multiple hydroxyl (-OH) groups, can readily form hydrogen bonds with water molecules, enhancing its hydrophilicity and allowing it to dissolve in aqueous media.[6] This is essential for any in vitro or in vivo studies where the compound must remain in solution within a biological buffer or physiological fluid to interact with its target.

Quantitative data from suppliers indicates a significant level of water solubility.

| Solvent | Reported Solubility | Observations | Source |

| Water (H₂O) | ~50 mg/mL | Clear to very slightly hazy, colorless to light yellow solution | |

| 0.5 M HCl | 50 mg/mL | Clear, colorless to faintly yellow solution |

Causality and Implications: A solubility of 50 mg/mL in water is substantial and highly advantageous for researchers. It allows for the preparation of sufficiently concentrated aqueous stock solutions without the need for co-solvents, which could interfere with biological assays. For applications like surface modification of nanoparticles or as a substrate in enzyme assays, this level of aqueous solubility ensures that the molecule is monomerically dispersed and fully available for reaction or binding in the relevant buffer systems.[4]

Organic Solubility (Dimethyl Sulfoxide - DMSO)

DMSO is a polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions of test compounds for storage and screening.[9] Its ability to dissolve a wide range of both polar and non-polar substances makes it an ideal choice for compounds like 4-Aminophenyl α-D-mannopyranoside.[9][10] While specific quantitative values are not as commonly published as for water, qualitative reports confirm its solubility.

| Solvent | Reported Solubility | Source |

| DMSO | Soluble | [7] |

| Methanol (MeOH) | Soluble | [7] |

Causality and Implications: The solubility in DMSO is critical for compound management. Researchers typically prepare concentrated stock solutions (e.g., 10-100 mM) in DMSO, which can then be stored at low temperatures (-20°C or -80°C) for long-term stability.[11] These stocks are then serially diluted into aqueous buffers for final assays. This practice minimizes the final concentration of DMSO in the assay, which is crucial as high concentrations of DMSO can have deleterious effects on cell viability and enzyme activity.[10][12] The confirmed solubility in DMSO makes 4-Aminophenyl α-D-mannopyranoside fully compatible with standard workflows in high-throughput screening and cell-based assays.

Protocol: Experimental Verification of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10][13] This protocol is a self-validating system designed to ensure that a true saturated solution is achieved and accurately measured.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the 4-Aminophenyl α-D-mannopyranoside is of high purity (e.g., ≥98%).

-

Use high-purity solvents (e.g., HPLC-grade water and DMSO).

-

Calibrate all analytical equipment (balance, HPLC system).

-

-

Achieving Saturation:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., 1 mL of water or DMSO) in a glass vial. "Excess" is critical; undissolved solid must be visible to confirm saturation.[10]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. Causality: This extended agitation period allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter incubation times may only yield kinetic solubility, which can be misleadingly high if the compound forms a supersaturated solution that later precipitates.[10]

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow for some sedimentation.

-

Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the remaining undissolved solid.[13]

-

Carefully collect the supernatant using a pipette. Trustworthiness: This step is critical. Any suspended micro-particulates will lead to an overestimation of solubility.

-

For an additional layer of validation, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF). Discard the first few drops to saturate any binding sites on the filter membrane.

-

-

Quantification via HPLC-UV:

-

Prepare a series of calibration standards of known concentrations of 4-Aminophenyl α-D-mannopyranoside in the same solvent.

-

Dilute the saturated supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a suitable analytical method. HPLC with UV detection is ideal, as the aminophenyl group is a strong chromophore.

-

Construct a calibration curve by plotting the peak area against concentration for the standards.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Multiply the result by the dilution factor to calculate the final solubility in units of mg/mL or molarity.

-

Conclusion

4-Aminophenyl α-D-mannopyranoside exhibits favorable solubility in both water and DMSO, a characteristic that underpins its broad utility in research and development. Its high aqueous solubility (~50 mg/mL) is ideal for direct use in biological systems, while its ready solubility in DMSO aligns perfectly with standard compound handling and screening protocols in drug discovery. The robust shake-flask method detailed here provides a validated framework for researchers to precisely determine its solubility for specific experimental conditions, ensuring both accuracy and reproducibility. A thorough understanding and application of these principles are essential for any scientist seeking to leverage the unique properties of this versatile glycoside.

References

- Title: 4-Aminophenyl-α-D-mannopyranoside, 98% Source: Adheron Therapeutics URL:[Link]

- Title: p-aminophenyl alpha-D-mannopyranoside | C12H17NO6 | CID 122647 Source: PubChem - NIH URL:[Link]

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Public

- Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PMC - NIH URL:[Link]

- Title: How can I measure concentration of low-solubility organic compounds in water?

- Title: In silico estimation of DMSO solubility of organic compounds for bioscreening Source: PubMed URL:[Link]

- Title: Summary of solubility measurement protocols of each company before harmonization.

- Title: 4-aminophenyl glycosides synthesized as precursors for the preparation...

- Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: N

- Title: p-Aminophenyl-α-D-mannopyranoside engineered lipidic nanoparticles for effective delivery of docetaxel to brain Source: PubMed URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Aminophenyl-α-D-mannopyranoside, 98% | Adheron Theurapeutics [adherontherapeutics.com]

- 3. scbt.com [scbt.com]

- 4. p-Aminophenyl-α-D-mannopyranoside engineered lipidic nanoparticles for effective delivery of docetaxel to brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-aminophenyl alpha-D-mannopyranoside | C12H17NO6 | CID 122647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 34213-86-0: p-Aminophenyl α-D-mannopyranoside [cymitquimica.com]

- 7. synthose.com [synthose.com]

- 8. 4-Aminophenyl a-D-mannopyranoside | 34213-86-0 | MA04337 [biosynth.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminophenyl α-D-mannopyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanisms of action of 4-Aminophenyl α-D-mannopyranoside. Synthesizing current research, this document delves into the molecular interactions, cellular effects, and therapeutic potential of this versatile synthetic glycoside. We will explore its primary role as a bacterial anti-adhesive agent, its application in advanced drug delivery systems, and touch upon other reported biological activities.

I. Core Mechanism: Competitive Antagonism of the Bacterial Adhesin FimH

The most extensively characterized mechanism of action for 4-Aminophenyl α-D-mannopyranoside is its function as a competitive inhibitor of the FimH adhesin. FimH is a mannose-specific lectin located at the tips of type 1 pili on the surface of uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs).[1][2] The adhesion of UPEC to mannosylated glycoproteins, such as uroplakins on the surface of bladder epithelial cells, is a critical initiating step in the pathogenesis of UTIs.[2]

A. Molecular Basis of FimH Inhibition

4-Aminophenyl α-D-mannopyranoside acts as a structural mimic of the natural mannose ligand for FimH. By presenting a mannose residue, it competitively binds to the carbohydrate recognition domain (CRD) of FimH, thereby blocking the attachment of UPEC to host cells.[1][2]

The binding of mannosides to FimH is characterized by a "lock and key" mechanism, where the mannose ring of the inhibitor fits into a specific binding pocket on the FimH lectin domain.[2] The interaction is stabilized by a network of hydrogen bonds between the hydroxyl groups of the mannose moiety and amino acid residues within the FimH binding site.[2]

While a crystal structure of 4-Aminophenyl α-D-mannopyranoside specifically complexed with FimH is not publicly available, structures with other aryl mannosides reveal key interactions.[3][4] The aryl group of these inhibitors, analogous to the aminophenyl group of 4-Aminophenyl α-D-mannopyranoside, engages in hydrophobic and π-stacking interactions with a "tyrosine gate" formed by Tyr48 and Tyr137 residues at the entrance of the binding pocket.[2] This interaction with the tyrosine gate is crucial for the high-affinity binding of aryl mannosides compared to mannose alone.[1][2]

Diagram: FimH Inhibition by 4-Aminophenyl α-D-mannopyranoside

Caption: Competitive inhibition of UPEC adhesion by 4-Aminophenyl α-D-mannopyranoside.

B. Quantifying FimH Antagonism

The inhibitory potency of 4-Aminophenyl α-D-mannopyranoside and its analogs against FimH-mediated adhesion is evaluated using various in vitro assays.

| Assay Type | Principle | Key Parameters |

| Hemagglutination Inhibition (HAI) Assay | Measures the ability of an antagonist to prevent the FimH-mediated agglutination of red blood cells (e.g., guinea pig erythrocytes).[5] | Minimum Inhibitory Concentration (MIC) or HAI titer.[5] |

| Enzyme-Linked Immunosorbent Assay (ELISA)-based Assays | Competitive binding assay where the antagonist competes with a labeled mannoside for binding to immobilized FimH.[6] | IC50 (half-maximal inhibitory concentration), Relative Inhibitory Potency (RIP).[6] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the antagonist to FimH to determine thermodynamic parameters. | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Monitors the binding of the antagonist to immobilized FimH in real-time to determine kinetic parameters. | Association rate (ka), dissociation rate (kd), and binding affinity (Kd).[6] |

C. Experimental Protocol: Hemagglutination Inhibition (HAI) Assay

This protocol provides a standardized method to determine the FimH inhibitory activity of 4-Aminophenyl α-D-mannopyranoside.

1. Materials:

-

Type 1 fimbriated E. coli (e.g., a UPEC strain)

-

Guinea pig erythrocytes (GPEs)

-

4-Aminophenyl α-D-mannopyranoside

-

Phosphate-buffered saline (PBS)

-

96-well U-bottom microtiter plate

2. Procedure:

-

Bacterial Preparation: Culture the UPEC strain under conditions that promote type 1 fimbriae expression. Harvest and resuspend the bacteria in PBS to a standardized optical density.

-

Inhibitor Dilution: Prepare a serial two-fold dilution of 4-Aminophenyl α-D-mannopyranoside in PBS in the 96-well plate.

-

Incubation: Add the standardized bacterial suspension to each well containing the inhibitor dilutions. Incubate at room temperature to allow for binding.

-

Erythrocyte Addition: Add a suspension of GPEs to each well.

-

Observation: Incubate the plate at 4°C and observe for hemagglutination. The HAI titer is the lowest concentration of the inhibitor that completely prevents agglutination.[5]

Diagram: Hemagglutination Inhibition Assay Workflow

Caption: Workflow for the Hemagglutination Inhibition (HAI) assay.

II. Advanced Drug Delivery: Modification of Liposomes for Brain Targeting

A significant application of 4-Aminophenyl α-D-mannopyranoside is in the surface modification of liposomes and other nanoparticles to facilitate their transport across the blood-brain barrier (BBB).[7][8] This strategy aims to enhance the delivery of therapeutic agents to the central nervous system for the treatment of neurological disorders.

A. Mechanism of BBB Traversal

The proposed mechanism for the enhanced brain uptake of mannosylated liposomes involves the glucose transporter 1 (GLUT1).[7] GLUT1 is highly expressed on the endothelial cells of the BBB and is responsible for the transport of glucose into the brain.[7] The mannose moiety of 4-Aminophenyl α-D-mannopyranoside, being a sugar, is recognized by GLUT1, facilitating the transcytosis of the liposomal carrier across the BBB.[7][8] This targeted delivery system has shown promise in increasing the brain concentration of encapsulated drugs.[7]

Diagram: Mannosylated Liposome Crossing the Blood-Brain Barrier

Caption: Proposed mechanism of GLUT1-mediated transport of mannosylated liposomes across the BBB.

III. Other Potential Biological Activities

While the roles of 4-Aminophenyl α-D-mannopyranoside as a FimH antagonist and in drug delivery are well-documented, other biological activities have been reported, though their mechanisms are less defined.

A. Anti-inflammatory Properties

Some sources suggest that 4-Aminophenyl α-D-mannopyranoside possesses anti-inflammatory properties. However, the specific molecular targets and signaling pathways involved in this effect are not well-elucidated in the current literature. General anti-inflammatory mechanisms of phytochemicals often involve the modulation of pathways such as the NF-κB and MAPK signaling cascades, which regulate the expression of pro-inflammatory cytokines.[9][10] Further research is required to determine if 4-Aminophenyl α-D-mannopyranoside acts through these or other anti-inflammatory pathways.

B. Substrate for α-Mannosidases

IV. Conclusion

The primary and most scientifically robust mechanism of action for 4-Aminophenyl α-D-mannopyranoside is its competitive antagonism of the bacterial adhesin FimH. This activity holds significant promise for the development of novel anti-infective therapies, particularly for urinary tract infections. Furthermore, its utility in functionalizing nanoparticles for targeted drug delivery to the brain highlights its versatility in biomedical applications. While other biological activities, such as anti-inflammatory effects and its role as an enzymatic substrate, have been noted, these areas warrant further in-depth mechanistic investigation. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of 4-Aminophenyl α-D-mannopyranoside in their work.

V. References

-

Peng, H., et al. (2015). Ultrasound effects on brain-targeting mannosylated liposomes: in vitro and blood–brain barrier transport investigations. International Journal of Nanomedicine, 10, 5231–5241. Available from: [Link]

-

Cusumano, C. K., et al. (2017). Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease. Journal of Medicinal Chemistry, 60(19), 7863–7889. Available from: [Link]

-

Salih, H., et al. (2023). FimH in complex with different inhibitors. (A) The mannose ring of... ResearchGate. Available from: [Link]

-

Bouckaert, J., et al. (2005). 1TR7: FimH adhesin receptor binding domain from uropathogenic E. coli. RCSB PDB. Available from: [Link]

-

Cusumano, C. K., et al. (2011). Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of the American Chemical Society, 133(8), 2715–2724. Available from: [Link]

-

Sauer, M. M., et al. (2019). 6GTY: Crystal structure of the FimH lectin domain from E.coli K12 in complex with the dimannoside Man(alpha1-6)Man. RCSB PDB. Available from: [Link]

-

Simonis, B., et al. (2021). Transport of cationic liposomes in a human Blood Brain Barrier model: role of the stereochemistry of lipid components on liposome physico-chemical and biological features. NanoInnovation. Available from: [Link]

-

Kleeb, S., et al. (2015). 4CSS: Crystal structure of FimH in complex with a sulfonamide biphenyl alpha D-mannoside. RCSB PDB. Available from: [Link]

-

Scharenberg, M., et al. (2011). Protocol Table of the Flow Cytometry Inhibition Assay. ResearchGate. Available from: [Link]

-

Saraiva, C., et al. (2016). Nanoparticle transport across the blood brain barrier. Journal of Controlled Release, 235, 1–10. Available from: [Link]

-

Neuwelt, E. A., et al. (2021). Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential. The AAPS Journal, 23(6), 119. Available from: [Link]

-

Creative Biolabs. (n.d.). Hemagglutination Inhibition (HI) Assay Protocol. Creative Biolabs. Available from: [Link]

-

Khan, H., et al. (2020). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules, 25(3), 689. Available from: [Link]

-

Dumych, T. I., et al. (2020). FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens. Antibiotics, 9(7), 400. Available from: [Link]

-

United States Department of Agriculture. (2018). Center for Veterinary Biologics Testing Protocol: Detection of Hemagglutinating Viruses. Available from: [Link]

-

Park, S. R., et al. (2022). pH and temperature dependence on α-mannosidase PtαMan activity. Each... ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). α-Mannosidase. Wikipedia. Available from: [Link]

-

ExplorEnz. (n.d.). EC 3.2.1.24. ExplorEnz. Available from: [Link]

-

Lipton, J. M., et al. (1999). Mechanisms of antiinflammatory action of alpha-MSH peptides. In vivo and in vitro evidence. Annals of the New York Academy of Sciences, 885, 173–182. Available from: [Link]

-

Ionescu, C., et al. (2021). DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. Annals of the University of Craiova - Series Chemistry, 50(1), 1-8. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). p-aminophenyl alpha-D-mannopyranoside. PubChem. Available from: [Link]

-

Nishigaki, R., et al. (2026). Biochemical characterization of the α-1,3-mannosidase AnGH92A from Aspergillus nidulans. ResearchGate. Available from: [Link]

-

Kim, J. H., et al. (2017). Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress. Journal of Agricultural and Food Chemistry, 65(13), 2760–2767. Available from: [Link]

Sources

- 1. rcsb.org [rcsb.org]

- 2. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrasound effects on brain-targeting mannosylated liposomes: in vitro and blood–brain barrier transport investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of antiinflammatory action of alpha-MSH peptides. In vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mannosidase - Creative Enzymes [creative-enzymes.com]

- 12. α-Mannosidase - Wikipedia [en.wikipedia.org]

- 13. enzyme-database.org [enzyme-database.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. α-mannosidase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

The Synthesis and Application of 4-Aminophenyl α-D-mannopyranoside: A Technical Guide

This guide provides an in-depth exploration of 4-Aminophenyl α-D-mannopyranoside, a synthetic glycoside of significant interest in biochemical research and drug development. We will delve into the historical context of its chemical synthesis, provide detailed modern protocols, and explore its critical applications, particularly as a high-affinity ligand for FimH and its role in targeted drug delivery systems.

Introduction: A Molecule of Interest

4-Aminophenyl α-D-mannopyranoside is a synthetic glycoside that has become an invaluable tool in the study of glycosylation and enzyme-substrate interactions.[1][2] Its structure, comprising a mannose sugar moiety linked to a p-aminophenyl group, makes it a versatile molecule for a range of biochemical applications.[3] The aminophenyl group provides a functional handle for further chemical modifications, enabling its use in the synthesis of more complex structures.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important compound.

The Genesis of a Synthetic Glycoside: A Historical Perspective

The journey to the synthesis of 4-Aminophenyl α-D-mannopyranoside is rooted in the foundational discoveries of glycosylation chemistry. The late 19th and early 20th centuries saw pioneering work that laid the groundwork for the controlled formation of glycosidic bonds. Key historical developments include:

-

The Michael Reaction (1879): Arthur Michael reported the synthesis of glycosides using glycosyl halides and strong bases, an early foray into the chemical creation of these crucial linkages.

-

The Fischer Glycosidation (late 19th century): Emil Fischer developed a method for forming glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.

-

The Koenigs-Knorr Reaction (1901): Wilhelm Koenigs and Edward Knorr significantly advanced the field by using heavy metal salts, such as silver carbonate, to promote the reaction between a glycosyl halide and an alcohol.[4] This method offered better control and predictability. The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the neighboring group at the C2 position of the sugar, which can provide anchimeric assistance to yield a 1,2-trans stereochemical arrangement.[4]

-

The Helferich Modification: Burckhardt Helferich and others later modified these methods by employing glycosyl acetates or glycosyl halides as donors with a Lewis acid or mercury salt as a promoter. When mercury salts are used, the reaction is often referred to as the Helferich method.[4]

While the precise first synthesis of 4-Aminophenyl α-D-mannopyranoside is not definitively documented in a single seminal paper, the synthesis of p-aminophenyl glycosides as a class of compounds emerged from these foundational techniques. These compounds were initially synthesized as precursors for various applications, including the preparation of carbohydrate layers for studying cell-surface interactions.

The Modern Synthesis of 4-Aminophenyl α-D-mannopyranoside: A Step-by-Step Protocol

A common and effective modern method for the synthesis of 4-Aminophenyl α-D-mannopyranoside involves a multi-step process starting from a protected mannose derivative and p-nitrophenol, followed by deprotection and reduction of the nitro group. This approach ensures the desired α-anomeric configuration and provides a good overall yield.

Step 1: Glycosylation of p-Nitrophenol with Per-O-acetylated Mannose

The first critical step is the formation of the glycosidic bond between the mannose donor and the p-nitrophenol acceptor. This is typically achieved using a Lewis acid catalyst.

Protocol:

-

In a round-bottom flask, combine 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose and p-nitrophenol.

-

Add a Lewis acid catalyst, such as zirconium tetrachloride.

-

Heat the reaction mixture under reduced pressure, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the product, p-nitrophenyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, by column chromatography.

Step 2: Deacetylation of the Protected Glycoside

The acetyl protecting groups on the mannose moiety are removed in this step to yield the free hydroxyl groups.

Protocol:

-

Dissolve the p-nitrophenyl-2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise to adjust the pH to approximately 10.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction with a suitable cation exchange resin and filter.

-

Concentrate the filtrate and purify the resulting p-nitrophenyl-α-D-mannopyranoside by column chromatography.

Step 3: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group on the phenyl ring to the desired amino group.

Protocol:

-

Dissolve the p-nitrophenyl-α-D-mannopyranoside in a suitable solvent, such as methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Introduce a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain 4-Aminophenyl α-D-mannopyranoside.

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for 4-Aminophenyl α-D-mannopyranoside.

Key Applications in Research and Drug Development

4-Aminophenyl α-D-mannopyranoside's unique structure has led to its use in several critical areas of biomedical research.

FimH Antagonism for the Prevention of Urinary Tract Infections

Uropathogenic Escherichia coli (UPEC) are the primary cause of urinary tract infections (UTIs). The initial and critical step in UPEC infection is the adhesion of the bacteria to the bladder epithelium. This adhesion is mediated by the FimH protein, a lectin located at the tip of type 1 pili on the bacterial surface. FimH specifically recognizes and binds to mannosylated proteins on the host cells.

4-Aminophenyl α-D-mannopyranoside acts as a potent antagonist of FimH. By mimicking the natural mannose ligand, it competitively binds to the FimH receptor, thereby blocking the adhesion of UPEC to the bladder cells. This mechanism of action provides a promising therapeutic strategy for the prevention and treatment of UTIs, offering an alternative to traditional antibiotic therapies. The development of small-molecule FimH antagonists based on the α-D-mannoside scaffold is an active area of research, with efforts focused on optimizing binding affinity and pharmacokinetic properties.

The following diagram illustrates the mechanism of FimH antagonism:

Caption: Mechanism of FimH antagonism by 4-Aminophenyl α-D-mannopyranoside.

Surface Modification of Liposomes for Targeted Drug Delivery

Liposomes are versatile nanoparticles used as carriers for therapeutic agents. Modifying the surface of liposomes with specific ligands can enhance their delivery to target cells and tissues. 4-Aminophenyl α-D-mannopyranoside is utilized to create mannosylated liposomes.[4] The mannose moieties on the liposome surface are recognized by mannose receptors present on various cell types, including macrophages and certain cancer cells. This targeted approach can increase the uptake kinetics and therapeutic efficacy of the encapsulated drug.

Experimental Workflow for Liposome Modification:

-

Liposome Formulation: Prepare liposomes containing the desired therapeutic agent using standard methods (e.g., thin-film hydration).

-

Derivatization of 4-Aminophenyl α-D-mannopyranoside: The amino group of the mannoside is often activated or coupled to a linker molecule to facilitate its attachment to the liposome surface.

-

Coupling Reaction: The activated mannoside is then covalently linked to the surface of the pre-formed liposomes, which typically contain functional groups like maleimide or N-hydroxysuccinimide esters.

-

Purification: The mannosylated liposomes are purified from unreacted reagents by methods such as dialysis or size exclusion chromatography.

-

Characterization: The final product is characterized for particle size, zeta potential, and the degree of mannosylation.

Other Biochemical Applications

The versatility of 4-Aminophenyl α-D-mannopyranoside extends to other areas of biochemical research:

-

Enzyme Assays: It can serve as a substrate for mannosidases, with the release of p-aminophenol being detectable, although p-nitrophenyl derivatives are more commonly used for chromogenic assays.

-

Affinity Chromatography: Immobilized 4-Aminophenyl α-D-mannopyranoside can be used as a ligand for the purification of mannose-binding proteins (lectins).

-

Immunological Studies: Mannosylated antigens are important in immunology, and this compound can be used to synthesize artificial antigens for studying immune responses and for vaccine development.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₆ | [4] |

| Molecular Weight | 271.27 g/mol | [4] |

| CAS Number | 34213-86-0 | [4] |

| Appearance | White to yellow cast powder | |

| Solubility | Soluble in water | |

| Optical Activity | [α]/D +123.0° to +135.0° (c = 9-11 mg/mL in methanol) | [4] |

Conclusion

4-Aminophenyl α-D-mannopyranoside, a product of decades of advances in glycosylation chemistry, has emerged as a pivotal molecule in modern biochemical and pharmaceutical research. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is well-established. Its role as a potent FimH antagonist presents a promising avenue for combating urinary tract infections, a significant global health concern. Furthermore, its application in the targeted delivery of therapeutics via mannosylated liposomes highlights its importance in the development of advanced drug delivery systems. As our understanding of the intricate roles of carbohydrates in biological systems continues to grow, the utility of well-designed synthetic glycosides like 4-Aminophenyl α-D-mannopyranoside is set to expand, paving the way for new diagnostic and therapeutic innovations.

References

- An improved method for the syntheses of p-aminophenyl 1-thio-beta-D-glycosides. PubMed.

- An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. National Institutes of Health.

- Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.

- Process for the preparation of glycosides. Google Patents.

- 4-O-beta-D-mannopyranosyl-alpha-D-mannopyranose | C12H22O11 | CID 5288769. PubChem.

- Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. National Institutes of Health.

- FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation. PubMed.

- 4-aminophenyl glycosides synthesized as precursors for the preparation of carbohydrate layers via aryldiazonium chemistry. ResearchGate.

- p-aminophenyl alpha-D-mannopyranoside | C12H17NO6 | CID 122647. PubChem.

- An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. ResearchGate.

- Koenigs–Knorr reaction. Wikipedia.

- Historical Background and Overview. In: Essentials of Glycobiology. National Center for Biotechnology Information.

- Helferich method. ResearchGate.

- Chemical O‐Glycosylations: An Overview. National Institutes of Health.

- FimH antagonists: structure-activity and structure-property relationships for biphenyl α-D-mannopyranosides. PubMed.

- Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. MDPI.

- 4-Aminophenyl-α-D-mannopyranoside, 98%. SynGen Inc.

- Synthetic Antigens: Synthesis of 4-Aminophenyl O-α-D-Mannopyranosyl-(1→2)-O-α-D-mannopyranosyl-(1→6)-O-α-D-Mannopyranoside and A Related Di- and A Trisaccharide. Taylor & Francis Online.

- FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evaluation. National Institutes of Health.